3-[(3-hydroxypropyl)amino]propanoic acid
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Overview
Description
3-[(3-Hydroxypropyl)amino]propanoic acid is an organic compound characterized by the presence of both an amino group and a hydroxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-hydroxypropyl)amino]propanoic acid typically involves the reaction of 3-chloropropanoic acid with 3-aminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-aminopropanol displaces the chlorine atom in 3-chloropropanoic acid.
Reaction Conditions:
Solvent: Water or ethanol
Temperature: Room temperature to 60°C
Catalyst: None required, but a base such as sodium hydroxide can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Hydroxypropyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: 3-[(3-oxopropyl)amino]propanoic acid.
Reduction: 3-[(3-hydroxypropyl)amino]propanol.
Substitution: N-acyl derivatives of this compound.
Scientific Research Applications
3-[(3-Hydroxypropyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its functional groups.
Mechanism of Action
The mechanism of action of 3-[(3-hydroxypropyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites. This can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropanoic acid: Lacks the amino group, making it less versatile in forming derivatives.
3-Aminopropanoic acid: Lacks the hydroxy group, limiting its reactivity in certain reactions.
3-[(2-Hydroxyethyl)amino]propanoic acid: Similar structure but with a different hydroxyalkyl chain, affecting its physical and chemical properties.
Uniqueness
3-[(3-Hydroxypropyl)amino]propanoic acid is unique due to the presence of both hydroxy and amino groups, which provide a wide range of reactivity and potential applications. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(3-hydroxypropylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-5-1-3-7-4-2-6(9)10/h7-8H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCOWNLFCGNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55937-35-4 |
Source
|
Record name | 3-[(3-hydroxypropyl)amino]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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